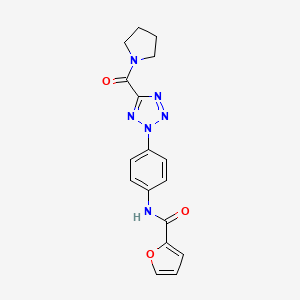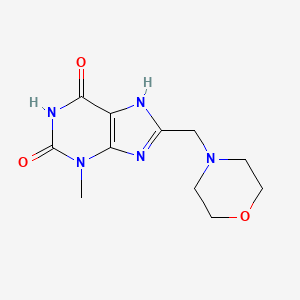
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.38 g/mol . It is known for its use as a linker in various chemical reactions, particularly in the field of click chemistry . The compound contains an azide group and an N-hydroxysuccinimide (NHS) ester, making it highly reactive and useful for bioconjugation and other synthetic applications .
Métodos De Preparación
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate typically involves the reaction of 11-azidoundecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are similar but often involve scaling up the reaction conditions and optimizing the purification process to ensure high yield and purity .
Análisis De Reacciones Químicas
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds.
Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC reactions, and primary amines for substitution reactions . The major products formed from these reactions are triazole-linked compounds and amide-linked compounds, respectively .
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate involves its reactive functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkynes . The NHS ester reacts with primary amines to form amide bonds, facilitating the attachment of various molecules . These reactions are highly specific and efficient, making the compound valuable for precise chemical modifications .
Comparación Con Compuestos Similares
Similar compounds to (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate include other azido-NHS esters such as:
- (2,5-Dioxopyrrolidin-1-yl) 4-azidobutanoate
- (2,5-Dioxopyrrolidin-1-yl) 6-azidohexanoate
- (2,5-Dioxopyrrolidin-1-yl) 8-azidooctanoate
These compounds share similar reactive groups but differ in the length of the carbon chain . The uniqueness of this compound lies in its longer carbon chain, which can provide greater flexibility and spacing in bioconjugation applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-18-17-12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGODXPMKXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)

![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)

![2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2595800.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595802.png)
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)

